molecular formula C20H34N6O13S2 B8022306 H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OH.H2O

H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OH.H2O

Cat. No.: B8022306
M. Wt: 630.7 g/mol
InChI Key: AQWLIFJHVLBNMB-AAQZBYNGSA-N
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Description

The compound “H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OH.H2O” is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is known for its role in various biochemical processes, including detoxification, antioxidant defense, and regulation of cellular functions. It is often studied for its potential therapeutic applications in medicine and its role in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OH.H2O” involves the conjugation of glutathione with specific reagents to form the desired compound. One common method involves the use of nitrobenzoxadiazole (NBD) derivatives to create a stable conjugate. The reaction typically requires the presence of a base, such as triethylamine, and is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

The compound “H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OH.H2O” can undergo various chemical reactions, including:

    Oxidation: The thiol group in cysteine can be oxidized to form disulfides.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various acylating or alkylating agents under mild conditions.

Major Products Formed

    Oxidation: Formation of disulfide-linked dimers.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of modified peptides with different functional groups.

Scientific Research Applications

The compound “H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OH.H2O” has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its thiol group, which can participate in redox reactions. It acts as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. The molecular targets include enzymes involved in redox regulation and detoxification pathways, such as glutathione S-transferases (GSTs) and peroxidases.

Comparison with Similar Compounds

Similar Compounds

    Glutathione (H-Glu-Cys-Gly-OH): The parent compound with similar antioxidant properties.

    γ-Glu-Cys: A dipeptide with similar redox activity.

    Ergothioneine: A sulfur-containing amino acid with antioxidant properties.

Uniqueness

The compound “H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OH.H2O” is unique due to its specific structural modifications, which may enhance its stability and reactivity compared to other similar compounds. Its ability to form stable conjugates with various reagents makes it a valuable tool in biochemical research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6O12S2.H2O/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38;/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38);1H2/t9-,10-,11-,12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWLIFJHVLBNMB-AAQZBYNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N6O13S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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